1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene
Overview
Description
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene is an organic compound with the molecular formula C8H5ClFN This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and an isocyanate group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the use of zinc chloride as a catalyst in the halogenation step can enhance the reaction efficiency .
Chemical Reactions Analysis
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of enzymes and the development of new drugs .
Comparison with Similar Compounds
1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene can be compared with other similar compounds such as:
1-(Chloromethyl)-4-fluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.
1-(Chloromethyl)-2-isocyanatobenzene: Has a different substitution pattern, affecting its reactivity and applications.
4-Fluoro-2-isocyanatobenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-1-2-7(10)3-8(6)11-5-12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTOOULKXVNDCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986124 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67098-97-9 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67098-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067098979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-4-fluoro-2-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-fluoro-2-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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